molecular formula C20H19NO3 B2428052 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate CAS No. 799266-12-9

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

Cat. No. B2428052
CAS RN: 799266-12-9
M. Wt: 321.376
InChI Key: KIPYZSNWYRILFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to exhibit anti-inflammatory activities . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Potential

Indole derivatives have shown anticancer properties . This indicates that our compound could potentially be used in cancer treatment research.

Anti-HIV Properties

Some indole derivatives have been reported to have anti-HIV properties . This suggests that our compound could potentially be used in HIV treatment research.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial properties . This suggests that our compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activities . This indicates that our compound could potentially be used in tuberculosis treatment research.

Antidiabetic Properties

Indole derivatives are known to exhibit antidiabetic activities . This suggests that our compound could potentially be used in diabetes treatment research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)19(22)13-24-20(23)11-10-16-12-21-18-5-3-2-4-17(16)18/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPYZSNWYRILFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

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